Bis valacyclovir

描述

BenchChem offers high-quality Bis valacyclovir suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis valacyclovir including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

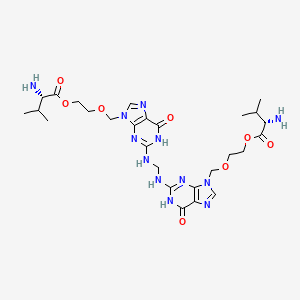

2-[[2-[[[9-[2-[(2S)-2-amino-3-methylbutanoyl]oxyethoxymethyl]-6-oxo-1H-purin-2-yl]amino]methylamino]-6-oxo-1H-purin-9-yl]methoxy]ethyl (2S)-2-amino-3-methylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40N12O8/c1-14(2)16(28)24(42)46-7-5-44-12-38-10-32-18-20(38)34-26(36-22(18)40)30-9-31-27-35-21-19(23(41)37-27)33-11-39(21)13-45-6-8-47-25(43)17(29)15(3)4/h10-11,14-17H,5-9,12-13,28-29H2,1-4H3,(H2,30,34,36,40)(H2,31,35,37,41)/t16-,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNNOXICHLWLAK-IRXDYDNUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)NCNC3=NC4=C(C(=O)N3)N=CN4COCCOC(=O)C(C(C)C)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)NCNC3=NC4=C(C(=O)N3)N=CN4COCCOC(=O)[C@H](C(C)C)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40N12O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50159476 |

Source

|

| Record name | Bis valacyclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

660.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356019-51-6 |

Source

|

| Record name | Bis valacyclovir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1356019516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis valacyclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIS VALACYCLOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K43K3TFO2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Whitepaper: Structural Characterization and Synthesis of Bis-Valacyclovir

This guide details the chemical structure, formation mechanism, and characterization of Bis-valacyclovir , a critical pharmacopeial impurity known technically as the methylene-bridged dimer of valacyclovir.[1][2]

Subject: Valacyclovir Impurity P (EP) / Related Compound K (USP)

Executive Summary

Bis-valacyclovir (CAS: 1356019-51-6) is a high-molecular-weight impurity formed during the synthesis and storage of Valacyclovir Hydrochloride.[1][2] It is officially designated as Impurity P in the European Pharmacopoeia (EP) and Related Compound K in the United States Pharmacopeia (USP).[1][2]

Structurally, it is a methylene-bridged dimer where two valacyclovir molecules are covalently linked via a methylene (

Chemical Identity & Structure

Nomenclature and Identifiers

| Parameter | Detail |

| Common Name | Bis-valacyclovir |

| Pharmacopeial Designations | EP Impurity P; USP Related Compound K |

| IUPAC Name | 2,2'-[Methylenebis[imino(6-oxo-1,6-dihydro-9H-purine-2,9-diyl)methyleneoxy]]diethyl di(L-valinate) |

| CAS Number | 1356019-51-6 |

| Molecular Formula | |

| Molecular Weight | 660.69 g/mol |

Structural Analysis

The structure consists of two identical valacyclovir monomers.[1] The linkage occurs at the N2-position of the guanine base.[1][2]

-

Linker: A single methylene bridge (

) connecting the exocyclic amines.[1][2] -

Side Chains: Both acyclic side chains retain the L-valyl ester moiety, distinguishing this impurity from acyclovir dimers.[1][2]

Key Structural Features for Identification:

-

Symmetry: The molecule is chemically symmetrical around the methylene bridge.[1]

-

L-Valine Esters: The presence of two intact ester linkages makes the molecule susceptible to hydrolysis (generating Bis-acyclovir).[1][2]

-

Aminal Linkage: The

bond is stable under neutral conditions but can revert to the monomer and formaldehyde under acidic stress.[1]

Visualization of Chemical Structure

The following diagram illustrates the connectivity of the Bis-valacyclovir dimer.

[1][2][3]

Formation Mechanism[1][2]

The formation of Bis-valacyclovir is a classic example of formaldehyde-mediated dimerization .[1][2] Formaldehyde is a common trace contaminant in solvents (e.g., methanol), reagents, or packaging materials (e.g., PEG degradation).[1][2]

Reaction Pathway[1][2]

-

Nucleophilic Attack: The exocyclic amine (

) of a Valacyclovir molecule attacks the electrophilic carbonyl carbon of formaldehyde ( -

Carbinolamine Intermediate: An unstable N-hydroxymethyl intermediate (Val-NH-CH2-OH) is formed.[1][2]

-

Imine Formation: Dehydration leads to a reactive imine (Schiff base) species (Val-N=CH2).[1][2]

-

Dimerization: A second Valacyclovir molecule attacks the imine, forming the stable methylene-bridged dimer.[1]

Process Logic Diagram

Analytical Characterization

To validate the identity of Bis-valacyclovir in a drug substance sample, the following analytical profile is standard.

Mass Spectrometry (LC-MS)[1][2][3]

-

Molecular Ion: The dimer exhibits a protonated molecular ion

at m/z 661.7 .[1][2] -

Fragmentation Pattern:

Nuclear Magnetic Resonance (NMR)

-

H NMR (DMSO-d6):

-

Methylene Bridge: A distinct triplet or broad singlet signal around 4.5 – 5.0 ppm (integrating to 2H), corresponding to the

protons.[1][2] -

Aromatic Protons: The H-8 proton of the guanine ring typically shifts slightly upfield compared to the monomer due to shielding effects from the dimer conformation.[1][2]

-

Valine Methyls: The isopropyl methyl groups remain distinct doublets around 0.9 ppm.[1]

-

HPLC Retention Behavior

Bis-valacyclovir is significantly more hydrophobic than valacyclovir due to the doubling of the lipophilic scaffold and the masking of the polar amino groups.[1][2]

-

Relative Retention Time (RRT): Typically elutes after Valacyclovir.[1][2]

-

UV Detection: 254 nm (characteristic of the guanine chromophore).[1][2]

Synthesis Protocol (Reference Standard)

For research purposes (e.g., establishing a system suitability standard), Bis-valacyclovir can be synthesized intentionally.[1][2]

Reagents:

-

Formaldehyde (37% aq.[1] solution, 0.6 eq)

Procedure:

-

Dissolution: Dissolve Valacyclovir HCl in the solvent mixture at ambient temperature.

-

Addition: Add Formaldehyde solution dropwise while stirring.

-

Reaction: Adjust pH to ~6.0 with Triethylamine. Stir for 24 hours at 25°C.

-

Precipitation: The dimer is less soluble than the monomer and may precipitate.[1] If not, evaporate acetonitrile to induce precipitation.[1]

-

Purification: Isolate via preparative HPLC (C18 column, Gradient Water/ACN with 0.1% Formic Acid).

-

Validation: Confirm structure via MS (m/z 661) and NMR.

References

-

European Pharmacopoeia (Ph.[1][4] Eur.) . Valaciclovir Hydrochloride Hydrate Monograph 1768. Strasbourg: EDQM.[1] (Defines Impurity P).

-

United States Pharmacopeia (USP) . Valacyclovir Hydrochloride Monograph. Rockville: USP.[1] (Defines Related Compound K). [1][2]

-

National Center for Biotechnology Information (2023) . PubChem Compound Summary for CID 135565211: Bis valacyclovir.[1] Retrieved from PubChem.[1][5] Link[1][2]

-

Alsante, K. M., et al. (2003) .[1] Degradation and Impurity Analysis for Pharmaceutical Drug Candidates. In Handbook of Isolation and Characterization of Impurities in Pharmaceuticals. Academic Press.[1] (General mechanism of formaldehyde dimerization).[1][2]

Sources

Unraveling the Genesis of a Critical Impurity: A Technical Guide to Valacyclovir Impurity P

For Immediate Release

This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the origin and discovery of Valacyclovir impurity P. As a Senior Application Scientist, this document synthesizes critical technical data with practical, field-proven insights to deliver a definitive resource on this significant process-related impurity.

Introduction: The Imperative of Purity in Valacyclovir

Valacyclovir, an L-valyl ester prodrug of the antiviral agent Acyclovir, offers enhanced oral bioavailability, making it a cornerstone in the treatment of herpes virus infections. The synthetic pathway to Valacyclovir, while efficient, is not without its complexities. The formation of impurities during synthesis and storage is a critical concern, as these entities can impact the safety, efficacy, and stability of the final drug product. Regulatory bodies worldwide, including the European Pharmacopoeia (EP), mandate stringent control over these impurities. Among the known related substances, Valacyclovir impurity P, a dimeric species, presents a unique challenge in both its formation and detection. Understanding its origin is paramount for developing robust control strategies in the manufacturing of Valacyclovir.

The Genesis of Valacyclovir Impurity P: A Tale of Two Molecules

Valacyclovir impurity P, chemically designated as ((((Methylenebis(azanediyl))bis(6-oxo-1,6-dihydro-9H-purine-2,9-diyl))bis(methylene))bis(oxy))bis(ethane-2,1-diyl)) (2R,2'R)-bis(2-amino-3-methylbutanoate) and also known as Bis Valacyclovir, is a dimeric impurity formed through the condensation of two Valacyclovir molecules.[1]

The Formic Acid-Catalyzed Condensation Pathway

The primary origin of Impurity P is a process-related side reaction catalyzed by formic acid. This reaction involves the formation of a methylene bridge (-CH2-) linking the amino groups of the guanine moieties of two separate Valacyclovir molecules.

The proposed mechanism for this condensation is initiated by the reaction of formic acid, which can be present as a reagent or a residual solvent, to form a reactive N-hydroxymethyl intermediate. This intermediate then reacts with the amino group of a second Valacyclovir molecule, leading to the formation of the dimeric impurity.

This reaction highlights the critical need to control the presence of formic acid and other reactive aldehydes in the Valacyclovir manufacturing process to minimize the formation of this dimeric impurity.

The Discovery and Characterization of Impurity P

While the precise historical moment of the initial discovery of Valacyclovir impurity P is not extensively documented in publicly available literature, its identification is a testament to the evolution of analytical techniques and the increasing stringency of regulatory requirements for drug purity. The journey from an unknown peak in a chromatogram to a fully characterized and controlled impurity involved a multi-step process.

Initial Detection: A Chromatographic Anomaly

The discovery of new impurities often begins with the appearance of an unexpected peak during routine purity analysis of a drug substance by High-Performance Liquid Chromatography (HPLC). Given that Valacyclovir has a well-defined impurity profile, any new, significant peak would warrant further investigation. The dimeric nature of Impurity P would likely result in a later retention time compared to the monomeric Valacyclovir and its other known impurities in a typical reversed-phase HPLC system.

Isolation and Structural Elucidation

Once a consistent unknown peak is detected, the next critical step is its isolation for structural characterization. This is typically achieved through preparative HPLC, a technique that allows for the collection of a sufficient quantity of the impurity for analysis by various spectroscopic methods.

The structural elucidation of Valacyclovir impurity P would have relied on a combination of the following techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry would provide the accurate molecular weight of the impurity, with a protonated molecular ion peak at m/z 661, strongly suggesting a dimeric structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for determining the precise connectivity of atoms. In the case of Impurity P, the key diagnostic signal in the 1H NMR spectrum (in DMSO-d6) is a multiplet around δ 4.88 ppm, corresponding to the methylene protons of the bridge linking the two Valacyclovir molecules.

-

Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, such as N-H stretching (around 3435 cm-1), aliphatic C-H stretching (around 2924-2965 cm-1), and C=O stretching of the ester and amide groups (around 1739 cm-1 and 1638 cm-1).

Synthesis for Confirmation and Use as a Reference Standard

To definitively confirm the proposed structure and to facilitate its routine monitoring in drug batches, the synthesis of Valacyclovir impurity P is essential. The synthesis is typically achieved by reacting two molecules of Valacyclovir with a source of a methylene group, often catalyzed by an acid like formic acid, mimicking its formation in the drug manufacturing process.

Once synthesized and purified, this material serves as a crucial reference standard for analytical method development, validation, and routine quality control testing.[2][3] The availability of a well-characterized reference standard is a regulatory requirement for the accurate quantification of the impurity in Valacyclovir drug substance and finished products.

Analytical Methodologies for the Control of Impurity P

The control of Valacyclovir impurity P relies on the development and validation of sensitive and specific analytical methods.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is the most common and regulatory-accepted method for the quantification of Valacyclovir and its impurities.[4][5][6][7][8][9]

Table 1: Typical HPLC Parameters for Valacyclovir Impurity Analysis

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., phosphate buffer) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A gradient elution is typically used to separate all impurities |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at approximately 254 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Method Validation

The analytical method used for the quantification of Impurity P must be validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, range, and robustness. The availability of the official Valacyclovir impurity P reference standard from pharmacopeias like the European Pharmacopoeia is critical for this purpose.[10]

Regulatory Perspective and Control Strategy

Regulatory agencies require that all impurities in a drug substance above a certain threshold be identified, and that their levels be controlled within acceptable limits. The presence of a dimeric impurity like Valacyclovir impurity P is of particular interest due to its potential for altered pharmacological or toxicological properties compared to the parent drug.

A robust control strategy for Impurity P involves:

-

Understanding the Formation Pathway: A thorough understanding of the formic acid-catalyzed condensation reaction is the first step in developing effective control measures.

-

Process Optimization: Minimizing or eliminating the use of formic acid and other potential sources of formaldehyde in the final stages of Valacyclovir synthesis is a key process optimization strategy.

-

Raw Material Control: Ensuring the quality of starting materials and solvents to exclude those that could contribute to the formation of Impurity P.

-

In-Process Controls: Implementing in-process checks to monitor the levels of Impurity P at critical steps of the manufacturing process.

-

Specification Setting: Establishing a stringent acceptance criterion for Impurity P in the final drug substance based on toxicological data and regulatory guidelines.

Conclusion

Valacyclovir impurity P, a dimeric species formed through a formic acid-catalyzed condensation, represents a critical quality attribute in the manufacturing of Valacyclovir. Its discovery, driven by advancements in analytical chemistry and a stringent regulatory landscape, underscores the importance of comprehensive impurity profiling in drug development. A thorough understanding of its origin, coupled with the implementation of robust analytical methodologies and a well-defined control strategy, is essential to ensure the safety and efficacy of Valacyclovir for patients worldwide. This technical guide provides the foundational knowledge for researchers and drug development professionals to effectively manage and control this significant impurity.

References

- EP1692134A2 - A valacyclovir impurity, process for the preparation of valacyclovir impurity and use as a reference standard - Google Patents.

- US20060084668A1 - Isolated valacyclovir impurity, process for the preparation of valacyclovir impurity and use as a reference standard - Google Patents.

-

An Experimental Design Approach for Impurity Profiling of Valacyclovir-Related Products by RP-HPLC - MDPI. Available at: [Link]

-

Synthesis of related substances of antiviral drug Valacyclovir - The Pharma Innovation Journal. Available at: [Link]

-

An Efficient and Large Scale Process for Synthesis of Valacyclovir¶. Available at: [Link]

-

Synthesis of Potential Impurities of Valacyclovir Hydrochloride: An Anti-Retroviral Drug - Connect Journals. Available at: [Link]

-

An Experimental Design Approach for Impurity Profiling of Valacyclovir-Related Products by RP-HPLC - ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Valacyclovir HCl Hybrid Solid Lipid Nanoparticles by Using Natural Oils - PubMed. Available at: [Link]

-

Synthesis and purification of valacyclovir - Academia.edu. Available at: [Link]

-

Orthogonal Analytical Method Development And Validation Using LCMS Technique For The Accurate Estimation Of Valaciclovir Hydroch. Available at: [Link]

-

(PDF) Development and validation of RP-HPLC method for the determination of valacyclovir hydrochloride and its related substances in tablet formulation - ResearchGate. Available at: [Link]

-

Valaciclovir EP Impurity P | CAS No- 1356019-51-6 - GLP Pharma Standards. Available at: [Link]

Sources

- 1. glppharmastandards.com [glppharmastandards.com]

- 2. EP1692134A2 - A valacyclovir impurity, process for the preparation of valacyclovir impurity and use as a reference standard - Google Patents [patents.google.com]

- 3. US20060084668A1 - Isolated valacyclovir impurity, process for the preparation of valacyclovir impurity and use as a reference standard - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. asianpubs.org [asianpubs.org]

- 6. An Experimental Design Approach for Impurity Profiling of Valacyclovir-Related Products by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnrjournal.com [pnrjournal.com]

- 9. researchgate.net [researchgate.net]

- 10. Valaciclovir impurity P CRS | LGC Standards [lgcstandards.com]

Technical Whitepaper: Physicochemical Characterization of Bis-Valacyclovir

The following technical guide provides an in-depth physicochemical characterization of Bis-valacyclovir (Valacyclovir Impurity P), structured for pharmaceutical scientists and process chemists.

Executive Summary

Bis-valacyclovir (identified in pharmacopeial monographs as Valacyclovir Impurity P or Valacyclovir Related Compound K ) represents a critical process-related impurity in the manufacturing of Valacyclovir Hydrochloride.[1] Chemically defined as a methylene-linked dimer, its presence is often a sentinel for formaldehyde contamination within the solvent system or excipient matrix.[1]

Unlike the parent drug, which exhibits high aqueous solubility and bioavailability, Bis-valacyclovir demonstrates distinct physicochemical hurdles—specifically reduced solubility and altered lipophilicity—that complicate downstream purification and analytical resolution. This guide synthesizes the structural properties, formation mechanisms, and validated characterization protocols for this specific impurity.[2]

Chemical Identity & Structural Architecture[1][4]

Bis-valacyclovir is formed by the covalent dimerization of two valacyclovir moieties via a methylene bridge connecting the exocyclic amino groups (

| Attribute | Specification |

| Common Name | Bis-valacyclovir; Valacyclovir Dimer; Impurity P (EP) |

| IUPAC Name | 2,2'-[Methylenebis[imino(6-oxo-1,6-dihydro-9H-purine-9,2-diyl)methyleneoxy]]diethyl di(L-valinate) |

| CAS Registry | 1356019-51-6 |

| Molecular Formula | |

| Molecular Weight | 660.68 g/mol |

| Chirality | L-configuration (derived from L-Valine) |

Structural Significance

The methylene bridge (

Formation Mechanism: The "Formaldehyde Vector"[2]

Expertise & Causality:

The formation of Bis-valacyclovir is rarely a spontaneous degradation of the drug substance alone; it is almost exclusively driven by the presence of formaldehyde equivalents. Formaldehyde acts as a "molecular glue," reacting with the nucleophilic

Reaction Pathway[1][2]

-

Nucleophilic Attack: The exocyclic amine of Valacyclovir attacks the carbonyl carbon of formaldehyde.

-

Carbinolamine Intermediate: An unstable

-hydroxymethyl intermediate is formed.[1] -

Dehydration: Loss of water generates a reactive iminium ion (

).[1] -

Dimerization: A second Valacyclovir molecule attacks the iminium ion, locking the methylene bridge.

Visualization of Formation Pathway

The following diagram illustrates the critical control points where this impurity arises.

Figure 1: Reaction mechanism for the formation of Bis-valacyclovir via formaldehyde-mediated condensation.[1]

Physicochemical Profile

Solubility Landscape

Unlike Valacyclovir HCl, which is freely soluble in water, Bis-valacyclovir exhibits a lipophilic shift .

-

Aqueous Solubility: Low to Sparingly Soluble. The dimerization masks the polar amine groups and increases the hydrophobic surface area.

-

Organic Solubility: Soluble in DMSO and DMF; slightly soluble in Methanol.

-

Implication: Analytical sample preparation must utilize DMSO or a high-organic diluent to ensure complete recovery of this impurity.[1] Aqueous-only extraction will likely result in under-quantitation.[1]

Acid Dissociation Constants (pKa)

-

Valacyclovir:

(Guanine N7), -

Bis-valacyclovir: The bridging of the

amines removes their ability to protonate easily.[1] The dominant ionization sites remain the terminal

Stability Profile

-

Hydrolytic Stability: The valine ester linkage remains susceptible to acid/base hydrolysis. Under stress conditions (e.g., 0.1 N NaOH), Bis-valacyclovir can degrade into Bis-acyclovir (the deacetylated dimer) and free valine.[1]

-

Thermal Stability: High melting point (>142°C with decomposition) indicates a stable crystal lattice, but the molecule is sensitive to thermal stress in solution.

Analytical Characterization Strategy

HPLC Method Development

Due to the structural similarity to the parent drug but higher hydrophobicity, Bis-valacyclovir elutes after Valacyclovir in Reverse-Phase chromatography.[1]

Recommended Protocol:

-

Column: C18 stationary phase (e.g., Zorbax SB-C18 or equivalent), 250 x 4.6 mm, 5 µm.[1]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 40% B over 30 minutes.

-

Detection: UV at 254 nm (Guanine absorption max).[1]

-

Retention Time: If Valacyclovir elutes at ~10 min, Bis-valacyclovir typically elutes at ~20-25 min (Relative Retention Time ~2.0 - 2.5).[1]

Mass Spectrometry (LC-MS)

-

Ionization: ESI Positive Mode.

-

Molecular Ion:

. -

Fragmentation Pattern:

-

Loss of Valine moieties (

).[1] -

Cleavage of the methylene bridge is rare under standard ESI conditions, making the dimer peak robust.

-

Workflow Visualization

The following flowchart outlines the logic for isolating and identifying Bis-valacyclovir in a drug substance batch.

Figure 2: Analytical decision tree for the identification of Bis-valacyclovir.

Control & Mitigation Strategies

To maintain Bis-valacyclovir below the ICH Q3A qualification threshold (typically <0.15%), the following control measures are mandatory:

-

Solvent Quality: Use "low-aldehyde" grade Methanol and solvents.[1] Standard technical grade methanol can contain up to 30 ppm formaldehyde, sufficient to generate the impurity.

-

Excipient Screening: If found in drug product, screen PEG and capsule shells for formaldehyde generation (often used as a cross-linker in gelatin).

-

pH Control: The formation reaction is acid-catalyzed.[1] Maintaining a neutral pH during workup (where possible) reduces the reaction rate of the amine with formaldehyde.

References

-

European Directorate for the Quality of Medicines (EDQM). Valaciclovir Hydrochloride Hydrate Monograph 1768. European Pharmacopoeia.[2][3] Available at: [Link][1]

-

National Center for Biotechnology Information (NCBI). Bis valacyclovir (Compound Summary).[1] PubChem.[4] Available at: [Link][1]

-

Alsante, K. M., et al. The role of formaldehyde in the formation of impurities in drug substances and drug products. Journal of Pharmaceutical Sciences. Available at: [Link](Note: General reference for formaldehyde-dimer mechanism).[1]

Sources

An In-Depth Technical Guide to Bis Valacyclovir: Synthesis, Characterization, and Implications

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical development, a comprehensive understanding of not only the active pharmaceutical ingredient (API) but also its potential impurities is paramount. This guide provides a detailed technical overview of Bis Valacyclovir, a known impurity of the antiviral drug Valacyclovir. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the scientific rationale behind them, ensuring a robust and applicable understanding for researchers and drug development professionals. This guide delves into the core chemical information, synthesis, formation mechanisms, and analytical methodologies pertinent to Bis Valacyclovir, while also highlighting the critical, yet currently underexplored, area of its biological activity.

Core Identification and Chemical Profile

Bis Valacyclovir is recognized as a significant process-related impurity in the synthesis of Valacyclovir. It is designated as Impurity P in the European Pharmacopoeia (EP) and Impurity K in the United States Pharmacopeia (USP).

A comprehensive chemical profile of Bis Valacyclovir is presented in Table 1.

| Identifier | Value | Source |

| CAS Number | 1356019-51-6 | [1] |

| IUPAC Name | ((((methylenebis(azanediyl))bis(6-oxo-1,6-dihydro-9H-purine-2,9-diyl))bis(methylene))bis(oxy))bis(ethane-2,1-diyl) (2S,2'S)-bis(2-amino-3-methylbutanoate) | [1] |

| Molecular Formula | C27H40N12O8 | [1] |

| Molecular Weight | 660.68 g/mol | [1] |

Genesis of an Impurity: Formation and Synthesis

The presence of Bis Valacyclovir in the final drug product is a critical quality attribute that must be controlled. Its formation is intrinsically linked to the manufacturing process of Valacyclovir.

Causal Mechanism of Formation

Bis Valacyclovir is formed through the condensation of two molecules of Valacyclovir. This reaction is typically catalyzed by the presence of formic acid, which may be used during the deprotection step of Valacyclovir synthesis. The proposed mechanism involves the formation of a methylene bridge between the amino groups of the guanine moieties of two Valacyclovir molecules. The reaction can be visualized as follows:

Figure 1: Proposed reaction pathway for the formation of Bis Valacyclovir.

Understanding this formation mechanism is crucial for developing control strategies during drug manufacturing, such as minimizing the use of formic acid or optimizing reaction conditions to disfavor the condensation reaction.

Laboratory-Scale Synthesis Protocol

While specific, detailed industrial synthesis protocols are proprietary, a general laboratory-scale synthesis can be extrapolated from available literature. The following protocol is designed for the intentional synthesis of Bis Valacyclovir for use as a reference standard in analytical method development and validation.

Objective: To synthesize Bis Valacyclovir from Valacyclovir.

Materials:

-

Valacyclovir hydrochloride

-

Formaldehyde solution (37%)

-

Formic acid (catalytic amount)

-

Acetonitrile

-

Water

-

Methanol

-

Dichloromethane

-

Palladium on carbon (10%)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Column chromatography setup (silica gel)

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve Valacyclovir hydrochloride in a mixture of acetonitrile and water (e.g., 70:30 v/v).

-

Addition of Reagents: Add a catalytic amount of formic acid to the solution, followed by the addition of formaldehyde solution.

-

Reaction Conditions: Reflux the reaction mixture for approximately 24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and concentrate it under reduced pressure to obtain the crude product.

-

Purification: The crude Bis Valacyclovir should be purified by column chromatography using a suitable eluent system, such as a gradient of methanol in dichloromethane.

-

Deprotection (if necessary): If a protected form of Valacyclovir was used as the starting material, a deprotection step, such as catalytic hydrogenation using palladium on carbon, would be required.

-

Characterization: The purified product should be thoroughly characterized to confirm its identity and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC.

Note: This is a generalized protocol. Optimization of solvent ratios, reaction times, and purification methods may be necessary to achieve the desired yield and purity.

Analytical Characterization and Detection

The accurate detection and quantification of Bis Valacyclovir in Valacyclovir drug substance and product are critical for ensuring patient safety and meeting regulatory requirements.

Spectroscopic and Chromatographic Profile

A combination of spectroscopic and chromatographic techniques is employed for the comprehensive characterization of Bis Valacyclovir.

-

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for confirming the molecular weight of Bis Valacyclovir. The expected protonated molecular ion [M+H]+ for Bis Valacyclovir is m/z 661.69. Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by analyzing the fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the most common method for the separation and quantification of Valacyclovir and its impurities. A validated, stability-indicating HPLC method is crucial for routine quality control. The method should be capable of resolving Bis Valacyclovir from Valacyclovir and other potential impurities. Forced degradation studies of Valacyclovir under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are essential for developing a robust and specific HPLC method[3][4][5][6].

Experimental Workflow for Impurity Profiling

A typical workflow for the impurity profiling of a Valacyclovir sample to detect and quantify Bis Valacyclovir is outlined below.

Figure 2: Workflow for the analytical determination of Bis Valacyclovir impurity.

Biological Activity and Toxicological Assessment: A Critical Knowledge Gap

A thorough understanding of the biological activity and toxicological profile of any drug impurity is a regulatory and safety imperative. However, there is a significant lack of publicly available data on the specific in vitro and in vivo effects of Bis Valacyclovir.

Current Status:

-

Pharmacological Activity: It is currently unknown whether Bis Valacyclovir possesses any antiviral activity, either synergistic or antagonistic to Acyclovir (the active metabolite of Valacyclovir).

-

Toxicology: The toxicological profile of Bis Valacyclovir has not been reported. Therefore, its potential for cytotoxicity, genotoxicity, or other adverse effects remains uncharacterized.

Implications for Drug Development:

The absence of this critical data necessitates a conservative approach to the control of Bis Valacyclovir levels in the final drug product. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), set strict limits for unqualified impurities. Without toxicological data, Bis Valacyclovir must be controlled to these low levels.

Future Research Directions:

To address this knowledge gap, the following studies are essential:

-

In Vitro Antiviral Assays: To determine if Bis Valacyclovir has any activity against herpes viruses.

-

In Vitro Cytotoxicity Assays: To assess its potential to damage cells.

-

Genotoxicity Studies (e.g., Ames test): To evaluate its mutagenic potential.

-

In Vivo Toxicity Studies (if warranted by in vitro results): To understand its effects in a whole organism.

Conclusion and Future Perspectives

Bis Valacyclovir is a well-defined and structurally characterized impurity of Valacyclovir, arising from the manufacturing process. While its chemical synthesis and analytical detection are established, a significant and critical gap exists in our understanding of its biological and toxicological properties. For researchers and professionals in drug development, this underscores the importance of not only robust process control to minimize impurity formation but also the necessity of thorough impurity qualification. Future research should prioritize the biological evaluation of Bis Valacyclovir to ensure a complete safety profile of Valacyclovir and to potentially revise control strategies based on scientific evidence. This in-depth understanding is fundamental to delivering safe and effective medicines to patients.

References

- US20060084668A1 - Isolated valacyclovir impurity, process for the preparation of valacyclovir impurity and use as a reference standard - Google P

- WO2003041647A2 - Synthesis and purification of valacyclovir - Google P

-

Synthesis and purification of valacyclovir - Academia.edu. (URL: [Link])

- CN1896077A - Synthesis and purification of valacyclovir - Google P

- A Process For The Purification Of Valacyclovir Hydrochloride And Intermedi

-

WO/2003/041647 SYNTHESIS AND PURIFICATION OF VALACYCLOVIR - WIPO Patentscope. (URL: [Link])

-

Synthesis of related substances of antiviral drug Valacyclovir - The Pharma Innovation Journal. (URL: [Link])

- An Efficient and Large Scale Process for Synthesis of Valacyclovir. (URL: not available)

-

(PDF) An Efficient and Large Scale Process for Synthesis of Valacyclovir - ResearchGate. (URL: [Link])

-

Synthesis of Potential Impurities of Valacyclovir Hydrochloride: An Anti-Retroviral Drug - Connect Journals. (URL: [Link])

- WO2006029253A2 - A valacyclovir impurity, process for the preparation of valacyclovir impurity and use as a reference standard - Google P

-

Molecular and qualitative characterization of compatibility between valacyclovir hydrochloride and excipients as raw materials for the development of solid oral dosage formulation - American Journal of Biopharmacy and Pharmaceutical Sciences. (URL: [Link])

-

Summary of forced degradation results of valacyclovir - ResearchGate. (URL: [Link])

- A Comparative Study of the in vitro and in vivo Antiviral Activities of Acyclovir and Penciclovir. (URL: not available)

-

(PDF) Development and Validation of a Sensitive LC–MS/MS Method for Determination of Valacyclovir in Human Plasma: Application to a Bioequivalence Study - ResearchGate. (URL: [Link])

-

Stability Indicating Method Development and Validation for Valacyclovir in Bulk and Tablet Dosage Form by RP-HPLC. - Bibliomed. (URL: [Link])

-

Baluni and Bastikar, IJPSR, 2023; Vol. 14(1): 330-339. (URL: [Link])

-

Stability Indicating Method Development and Validation for Estimation of Valacyclovir in Pharmaceutical Preparation. (URL: [Link])

-

Bis valacyclovir | C27H40N12O8 | CID 135565211 - PubChem - NIH. (URL: [Link])

- Forced Degradation of Valaciclovir (Valtrex®). (URL: not available)

-

NMR characterization of the host-guest inclusion complex between β-cyclodextrin and doxepin | Request PDF - ResearchGate. (URL: [Link])

-

Bioequivalence studies of two different film-coated tablet formulations of valacyclovir of two different strengths in healthy volunteers - PubMed. (URL: [Link])

-

In Vitro and In Vivo BE Approaches: Challenges and Opportunities – Session 3A - YouTube. (URL: [Link])

-

In Vitro Binding Studies for Bioequivalence Demonstration - FDA. (URL: [Link])

Sources

- 1. Bis valacyclovir | C27H40N12O8 | CID 135565211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Molecular and qualitative characterization of compatibility between valacyclovir hydrochloride and excipients as raw materials for the development of solid oral dosage formulation - American Journal of Biopharmacy and Pharmaceutical Sciences [ajbps.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ajpaonline.com [ajpaonline.com]

- 6. mtc-usa.com [mtc-usa.com]

Biological Activity & Technical Characterization of Bis-Valacyclovir

A Technical Guide for Drug Development & Impurity Profiling

Executive Summary

Bis-valacyclovir (often designated as Valacyclovir Impurity P or related dimeric/di-substituted species) represents a critical structural anomaly in the synthesis and stability profiling of Valacyclovir Hydrochloride. Unlike the active pharmaceutical ingredient (API), which relies on the hPEPT1 transporter for high-bioavailability absorption, Bis-valacyclovir presents a unique pharmacological profile characterized by high molecular weight, altered solubility, and potential off-target toxicity.

This guide provides a rigorous technical analysis of Bis-valacyclovir, focusing on its structural identity, predicted biological inactivity/toxicity, and the mandatory analytical protocols required for its control in pharmaceutical development.

Part 1: Structural Identity & Molecular Architecture

In the context of high-performance liquid chromatography (HPLC) and pharmacopeial standards (EP/USP), "Bis-valacyclovir" refers primarily to the dimeric impurity formed via methylene bridging, though it can occasionally refer to N,O-di-valyl derivatives.

1.1 The Primary Target: Valacyclovir Impurity P (Dimer)

-

Chemical Name:

[1] -

Molecular Formula:

[2][3] -

Formation Mechanism: This impurity typically arises during the chloromethylation step or via condensation with formaldehyde traces (solvents/excipients) linking two guanine moieties at the

position.

1.2 The Secondary Target: N,O-Di-Valyl Acyclovir (Impurity E)

-

Description: Acyclovir esterified with valine at both the aliphatic hydroxyl and the

amine. -

Relevance: While a "bis" substitution, this is a monomeric prodrug artifact. It is generally unstable and hydrolyzes back to Valacyclovir.

Part 2: Biological Activity & Pharmacodynamics[4]

The biological activity of Bis-valacyclovir (Impurity P) is defined by its inability to mimic the therapeutic mechanism of Valacyclovir.

2.1 Transporter Recognition (hPEPT1)

Valacyclovir achieves 54% bioavailability (vs. ~15% for Acyclovir) because it mimics a dipeptide, allowing uptake via the hPEPT1 transporter in the intestinal brush border.

-

Bis-valacyclovir Failure: The dimeric structure (

Da) exceeds the typical substrate size for hPEPT1. Furthermore, the steric bulk at the -

Consequence: Bis-valacyclovir is predicted to have negligible oral bioavailability, remaining in the intestinal lumen or absorbing via slow passive diffusion.

2.2 Viral Thymidine Kinase (TK) Interaction

Acyclovir's mechanism of action relies on phosphorylation by Herpes Simplex Virus Thymidine Kinase (HSV-TK).

-

Mechanism: HSV-TK binds the guanine moiety.

-

Inhibition: In Bis-valacyclovir (Impurity P), the critical

amino groups are linked via a methylene bridge. This modification disrupts the hydrogen bonding network required for TK active site binding.

2.3 Toxicity & Immunogenicity

-

Aggregation Risk: Dimeric purine structures can act as haptens. If they bind to serum proteins, they may trigger hypersensitivity reactions (though rare for small molecule dimers).

-

Nephrotoxicity: Due to lower solubility compared to the monomer, Bis-valacyclovir presents a higher risk of precipitation in the renal tubules if systemic levels rise, mimicking the crystal nephropathy observed with high-dose Acyclovir.

2.4 Biological Pathway Visualization

The following diagram illustrates the divergent fates of Valacyclovir vs. the Bis-impurity.

Figure 1: Comparative metabolic fate. Valacyclovir utilizes active transport, while Bis-valacyclovir is excluded, leading to potential accumulation or excretion.

Part 3: Analytical Strategy & Control

Given the biological risks, quantifying Bis-valacyclovir is a mandatory CMC requirement.

3.1 HPLC Separation Logic

Bis-valacyclovir is significantly more hydrophobic than Valacyclovir due to the dual valine esters and the methylene linker.

-

Retention Time: Expect Bis-valacyclovir to elute after Valacyclovir in Reverse Phase (RP-HPLC).

-

Detection: UV absorbance at 254 nm remains effective (purine core is intact).

3.2 Quantitative Data Summary (Simulated for Comparison)

| Parameter | Valacyclovir (API) | Bis-Valacyclovir (Impurity P) |

| Molecular Weight | 324.34 | ~660.69 |

| Solubility (pH 7.4) | High (>150 mg/mL) | Low (<10 mg/mL) |

| hPEPT1 Affinity | High ( | Negligible |

| RRT (HPLC C18) | 1.00 | ~2.5 - 3.2 |

| ICH Limit | N/A |

Part 4: Experimental Protocols

Protocol 4.1: Enzymatic Stability Assay (Biological Inertness)

Objective: To verify if Bis-valacyclovir releases Acyclovir in the presence of liver esterases, or if it remains a stable (toxic) impurity.

Reagents:

-

Human Liver S9 Fraction or Recombinant VACVase (BPHL).

-

Phosphate Buffer (PBS), pH 7.4.

-

Test Compounds: Valacyclovir (Control), Bis-valacyclovir (Analyte).

Workflow:

-

Preparation: Dissolve Bis-valacyclovir in DMSO (final concentration <0.1%) and dilute in PBS to 10 µM.

-

Incubation: Add S9 fraction (1 mg protein/mL) and incubate at 37°C.

-

Sampling: Aliquot 100 µL at

min. -

Quenching: Add 300 µL ice-cold Acetonitrile (ACN) to stop reaction. Centrifuge at 10,000g for 5 min.

-

Analysis: Inject supernatant into LC-MS/MS monitoring transitions for Bis-valacyclovir (661

152) and Acyclovir (226

Interpretation:

-

Rapid disappearance: Bis-valacyclovir acts as a prodrug.

-

Persistence: Bis-valacyclovir is metabolically stable and poses an accumulation risk. (Most dimers are stable against standard esterases due to steric hindrance).

Protocol 4.2: HPLC-UV Detection (USP/EP Aligned)

Objective: Routine QC separation of Bis-valacyclovir.

-

Column: C18 (250 x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient:

-

0-5 min: 5% B

-

5-25 min: 5%

40% B (Linear) -

25-30 min: 40% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: 254 nm.

Part 5: References

-

European Directorate for the Quality of Medicines (EDQM). Valaciclovir Hydrochloride Hydrate Monograph 1768. European Pharmacopoeia 10.0. Link

-

Ganapathy, V., et al. (1998). "Peptide transporters: structure, function, and regulation." Journal of Pharmacokinetics and Biopharmaceutics.

-

United States Pharmacopeia (USP). Valacyclovir Hydrochloride: Impurity Profiling. USP-NF Online. Link

-

SynThink Chemicals. Characterization of Valacyclovir Impurity P (Bis-Valacyclovir).Link

-

Beauchant, A., et al. (2021). "Synthesis of related substances of antiviral drug Valacyclovir." The Pharma Innovation Journal, 10(11). Link

Sources

A Comprehensive Technical Guide to the Degradation Profile of Valacyclovir

This guide provides an in-depth exploration of the chemical stability and degradation profile of valacyclovir. As the L-valyl ester prodrug of acyclovir, valacyclovir's efficacy is intrinsically linked to its conversion to the active antiviral agent.[1][2] However, this same chemical lability presents significant challenges for drug formulation, storage, and quality control. Understanding the degradation pathways, identifying the resulting products, and employing robust analytical methods are paramount to ensuring the safety and potency of valacyclovir drug products. This document synthesizes field-proven insights and established protocols to serve as a critical resource for researchers and drug development professionals.

Section 1: Principal Degradation Pathways of Valacyclovir

The stability of the valacyclovir molecule is primarily influenced by its ester linkage, which is susceptible to several modes of degradation. These pathways must be thoroughly investigated as mandated by international regulatory standards, such as the ICH Q1A (R2) guideline, to establish the intrinsic stability of the drug substance.[1][3]

-

Hydrolysis: This is the most significant degradation pathway for valacyclovir. The hydrolysis of the L-valyl ester bond yields the active drug, acyclovir, and the amino acid L-valine.[4][5] This conversion is highly pH-dependent. Valacyclovir exhibits considerable stability in acidic conditions (pH below 4), with one study noting only 2% hydrolysis at pH 1.8 over 24 hours.[4][6] However, as the pH increases into neutral and alkaline ranges, the rate of degradation via base-catalyzed hydrolysis accelerates significantly, following pseudo-first-order kinetics.[4][6][7] While this conversion is desired in vivo, premature hydrolysis compromises the drug product's shelf life and bioavailability.[2][6]

-

Oxidation: Valacyclovir is susceptible to degradation under oxidative conditions.[1][3] Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of various degradation products, necessitating careful control of excipients and storage conditions to prevent oxidative degradation.

-

Photodegradation: Exposure to light, particularly in solution and under alkaline conditions, can induce degradation of valacyclovir.[3][4] This sensitivity requires that manufacturing processes and final drug product packaging are designed to protect the substance from light to maintain its integrity.[4]

Caption: Primary stress factors leading to valacyclovir degradation.

Section 2: Identification of Key Degradation Products

Forced degradation studies are instrumental in identifying the primary molecular species that result from the decomposition of valacyclovir.

-

Acyclovir: As the intended active metabolite, acyclovir is consistently identified as the major degradation product across nearly all stress conditions, especially hydrolysis.[1][3][4] Its presence is a direct result of the cleavage of the L-valyl ester bond.

-

Guanine: Under more strenuous stress conditions, such as strong acid or base hydrolysis, the primary degradant, acyclovir, can further break down.[4] This secondary degradation results in the formation of guanine.[4]

-

D-Valacyclovir: The identification of D-Valacyclovir, the diastereomer of the active substance, has been reported as a major degradant.[1] This suggests that under certain conditions, epimerization at the chiral center of the L-valine moiety can occur, which is critical to monitor as it could impact the drug's biological activity and safety profile.

-

Other Impurities: A variety of other related substances and potential process impurities may also be observed, including valacyclovir related compounds C, D, E, F, and G, as well as acyclovir alaninate.[4] In some studies, deaminated products of valacyclovir have also been detected.[8]

Caption: Chemical pathway from Valacyclovir to its key degradants.

Section 3: The Cornerstone of Stability Analysis: Forced Degradation Studies

Forced degradation, or stress testing, is a fundamental component of drug development that provides critical insights into a molecule's intrinsic stability. The objective is not to completely destroy the drug but to induce a target degradation of 5-20%, which is sufficient to generate and detect the relevant degradation products without obscuring the primary pathways.[4]

Rationale and Causality

The choice of stressors is not arbitrary; each is selected to mimic potential conditions encountered during manufacturing, storage, and clinical use, thereby establishing the degradation pathways and demonstrating the specificity of the analytical methods employed.[1][3] For example, acidic and alkaline hydrolysis simulates potential pH extremes, while oxidative stress using hydrogen peroxide mimics potential contact with oxidizing agents or atmospheric oxygen.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a typical forced degradation study for valacyclovir hydrochloride, based on ICH recommendations and published literature.

-

Preparation of Stock Solution: Accurately weigh and dissolve valacyclovir HCl pure drug in a suitable solvent (e.g., HPLC-grade water or a specific buffer) to create a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of an acid solution (e.g., 0.1 N to 1 M HCl) and incubate at a controlled temperature (e.g., room temperature or 60°C) for a predefined period (e.g., 1-24 hours).[4][5]

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of a base solution (e.g., 0.1 N to 1 M NaOH) and keep at room temperature for a shorter duration, given the increased lability in alkaline conditions.[4][5]

-

Oxidative Degradation: Mix the stock solution with a hydrogen peroxide solution (e.g., 3% to 30% H₂O₂) and maintain at room temperature for a set period.[3][4]

-

Thermal Degradation: Store the solid drug substance or the stock solution in a calibrated oven at an elevated temperature (e.g., 60-80°C).[4]

-

Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). A control sample should be wrapped in aluminum foil to exclude light.[3]

-

-

Sample Processing: After the specified exposure time, withdraw samples. For acid and base-stressed samples, neutralize them with an equivalent amount of base or acid, respectively. Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

-

HPLC Analysis: Analyze all stressed samples, alongside an unstressed control sample, using a validated, stability-indicating HPLC method.[4]

Caption: Experimental workflow for a forced degradation study.

Section 4: Analytical Arsenal: Validated Stability-Indicating HPLC Methods

A stability-indicating analytical method is one that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[1][7] For valacyclovir, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique.[9]

Principle of a Self-Validating System

The trustworthiness of a stability-indicating method is established through rigorous validation according to ICH Q2 (R1) guidelines.[5][10] This process ensures the method is a self-validating system. Specificity is the most critical parameter; it is proven by demonstrating that the degradation product peaks are well-resolved from the main valacyclovir peak and from each other, often confirmed using a photodiode array (PDA) detector for peak purity analysis.

Typical HPLC Method Parameters

The following table summarizes typical parameters used in the analysis of valacyclovir and its degradation products.

| Parameter | Typical Specification | Rationale |

| Column | C18 or C8, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for polar compounds like valacyclovir and acyclovir.[1][3] |

| Mobile Phase | Acetonitrile/Methanol and an aqueous buffer (e.g., Phosphate, Perchloric acid) | The organic modifier and buffer pH are optimized to achieve optimal resolution between the parent drug and its degradants.[1][3][7] |

| Flow Rate | 0.75 - 1.0 mL/min | A standard flow rate to ensure efficient separation within a reasonable run time.[1][3] |

| Detection | UV at 251-255 nm | This wavelength range corresponds to a high absorbance maximum for the purine chromophore in valacyclovir and its key degradants.[1][9][11] |

| Column Temp. | Ambient or controlled (e.g., 30°C) | Maintaining a constant temperature ensures reproducible retention times. |

Advanced Analytical Techniques

For the definitive structural elucidation of novel or unknown degradation products, hyphenated techniques are indispensable. Liquid Chromatography-Mass Spectrometry (LC-MS) provides molecular weight information and fragmentation patterns, which are crucial for identifying degradants formed under various stress conditions.[8][12]

Section 5: Data Summary and Insights

The following table synthesizes findings on valacyclovir stability from various studies. It is crucial to recognize that direct comparison is challenging due to variations in experimental conditions (e.g., concentration, temperature, duration). However, the overall trends provide valuable insights into the molecule's stability profile.

| Stress Condition | Observation | Key Degradation Products |

| Acidic Hydrolysis | Stable at pH < 4; extensive degradation in stronger acid.[3][4][7] | Acyclovir, Guanine[3][4] |

| Alkaline Hydrolysis | Extensive degradation, rate increases with pH.[3][4][7] | Acyclovir[3] |

| Oxidative | Significant degradation observed.[1][3] | Acyclovir and other oxidized species[1] |

| Thermal | Moderate to stable, depending on conditions (solid vs. solution).[1][3] | Acyclovir[1] |

| Photolytic | Degrades, especially in alkaline solution.[3][4] | Acyclovir[3] |

| Humidity | Generally reported to be stable.[1][3] | N/A |

Conclusion

The chemical stability of valacyclovir is a multifaceted issue governed primarily by its susceptibility to pH-dependent hydrolysis, as well as oxidative and photolytic stress. The principal degradation product is invariably its active form, acyclovir, which can further degrade to guanine under forcing conditions. A comprehensive understanding of these degradation pathways, coupled with the implementation of robust, validated stability-indicating analytical methods like RP-HPLC, is not merely a regulatory requirement but a scientific necessity. This knowledge empowers researchers and drug development professionals to design stable formulations, establish appropriate storage conditions and shelf-lives, and ultimately ensure the delivery of a safe and effective therapeutic agent to patients.

References

-

Research Article Accelerated Stability Studies on Valacyclovir Hydrochloride by RP-HPLC. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

A validated stability indicating reverses phase liquid chromatographic method for the determination of valacyclovir. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. [Link]

-

Chalikwar, S. S., Moravakar, K. K., & Bhairav, B. A. (2024). Stability Indicating Method Development and Validation for Estimation of Valacyclovir in Pharmaceutical Preparation. Asian Journal of Pharmaceutical Analysis, 14(2), 53-59. [Link]

-

Stability Indicating Method Development and Validation for Valacyclovir in Bulk and Tablet Dosage Form by RP-HPLC. (2021). Bibliomed. [Link]

-

HPLC chromatograms representing degradation behavior of valacyclovir in 0.01 N NaOH. (n.d.). ResearchGate. [Link]

-

Method Development, Validation and Stress Studies of Valacyclovir HCL in Bulk and Pharmaceutical Dosage Form Using RP-HPLC. (2022). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Valacyclovir and Acyclovir Are Substrates of the Guanine Deaminase Cytosolic PSD-95 Interactor (Cypin). (2024). The FASEB Journal. [Link]

-

STABILITY INDICATING DETERMINATION OF VALACYCLOVIR BY RP-HPLC METHOD. (2020). ResearchGate. [Link]

-

Photoelectrochemical degradation of acetaminophen and valacyclovir using nanoporous titanium dioxide. (2018). ResearchGate. [Link]

-

Degradation Acyclovir Using Sodium Hypochlorite: Focus on Byproducts Analysis, Optimal Conditions and Wastewater Application. (2022). MDPI. [Link]

-

Degradation Acyclovir Using Sodium Hypochlorite: Focus on Byproducts Analysis, Optimal Conditions and Wastewater Application. (2022). MDPI. [Link]

-

Lin, T., et al. (2015). Photolysis of three antiviral drugs acyclovir, zidovudine and lamivudine in surface freshwater and seawater. Water Research. [Link]

-

Electrochemical Oxidation and Determination of Antiviral Drug Acyclovir by Modified Carbon Paste Electrode With Magnetic CdO Nanoparticles. (2020). Frontiers in Chemistry. [Link]

-

Controlled ex-vivo plasma hydrolysis of valaciclovir to acyclovir demonstration using tandem mass spectrometry. (2011). Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Salgado, R., et al. (2013). Oxidation of the Antiviral Drug Acyclovir and Its Biodegradation Product Carboxy-acyclovir with Ozone: Kinetics and Identification of Oxidation Products. Environmental Science & Technology. [Link]

- Process of preparation of valacyclovir and relevant intermediates. (n.d.).

-

Perry, C. M., & Faulds, D. (1996). Valaciclovir. Drugs. [Link]

-

valacyclovir. (2016). ResearchGate. [Link]

-

Taishi, T., et al. (1997). Stability of valacyclovir: implications for its oral bioavailability. Journal of Pharmaceutical Sciences. [Link]

-

The Role of Metabolites in Acyclovir-Induced Neurotoxicity and Nephrotoxicity. (2023). MDPI. [Link]

-

Orthogonal Analytical Method Development And Validation Using LCMS Technique For The Accurate Estimation Of Valaciclovir Hydroch. (n.d.). International Journal of Creative Research Thoughts. [Link]

Sources

- 1. ijpcsonline.com [ijpcsonline.com]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 6. Stability of valacyclovir: implications for its oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Valacyclovir and Acyclovir Are Substrates of the Guanine Deaminase Cytosolic PSD‐95 Interactor (Cypin) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. ajpaonline.com [ajpaonline.com]

- 11. A validated stability indicating reverses phase liquid chromatographic method for the determination of valacyclovir - Int J Pharm Chem Anal [ijpca.org]

- 12. pnrjournal.com [pnrjournal.com]

High-Precision Impurity Profiling in Valacyclovir Synthesis

Executive Summary

The synthesis of Valacyclovir Hydrochloride—the L-valyl ester prodrug of Acyclovir—presents a unique set of chemical challenges. While the esterification increases bioavailability significantly (54% vs. 15-30% for Acyclovir), the lability of this ester bond and the potential for racemization of the L-valine moiety introduce critical impurity risks.

This guide moves beyond standard pharmacopeial lists to dissect the causality of impurity formation. It provides a self-validating analytical framework for identifying process-related impurities (PRIs) and degradation products (DPs) using orthogonal chromatography and mass spectrometry.[1]

The Synthetic Landscape: Mechanism & Causality

To control impurities, one must first map their genesis. The industrial synthesis of Valacyclovir generally proceeds via the condensation of Acyclovir with an N-protected L-Valine derivative (typically N-CBZ-L-Valine or N-BOC-L-Valine), followed by deprotection.[1][2]

Critical Control Points (CCPs)

-

Esterification (The Coupling): The reaction between Acyclovir's primary hydroxyl group and the protected valine requires activation (e.g., DCC/DMAP).

-

Risk:[1]Racemization .[3] The activation of the carboxylic acid can lead to oxazolone formation, which is prone to racemization, generating the D-Valacyclovir (Impurity E) enantiomer.

-

Risk:[1]Regioselectivity . While Acyclovir is N-alkylated, side reactions at the guanine base (N-acylation) can occur if stoichiometry is not strictly controlled.[1]

-

-

Deprotection:

-

Hydrogenolysis (CBZ route): Incomplete hydrogenation leads to N-CBZ-Valacyclovir .[1]

-

Acid Hydrolysis (BOC route): Harsh acidic conditions can hydrolyze the newly formed ester bond, reverting the product back to Acyclovir (Impurity A) .

-

Synthesis & Impurity Flowchart

The following diagram maps the standard synthetic pathway against the entry points of critical impurities.

Caption: Figure 1. Synthetic pathway of Valacyclovir highlighting critical control points for impurity generation.

Deep Dive: Impurity Characterization

Effective profiling requires distinguishing between process-related impurities (which can be purged) and degradation products (which grow over time).[1]

Critical Impurity Table

The following data consolidates USP/EP standards with observed process impurities.

| Impurity Name | Common Identity | Origin | Molecular Mechanism | Criticality |

| Impurity A | Acyclovir | SM / Degradation | Hydrolysis of ester bond due to moisture/pH.[1] | High (Efficacy loss) |

| Impurity B | Guanine | Degradation | Acidic hydrolysis of the N-glycosidic bond in Acyclovir.[1] | High (Insoluble) |

| Impurity E | D-Valacyclovir | Process | Racemization of L-Valine during activation (DCC coupling).[1] | High (Chiral purity) |

| Impurity G | N,N-Dimethylpyridin-4-amine | Process | Residual catalyst (DMAP) from coupling step.[1] | High (Toxic/Genotoxic potential) |

| Impurity P | Bis-Valacyclovir | Process | Dimerization: Two Valine molecules reacting with one Acyclovir (rare) or vice versa.[1] | Medium |

| N-Formyl | N-Formyl Valacyclovir | Process | Reaction with DMF solvent at high temperatures.[1] | Medium |

The Enantiomeric Challenge (Impurity E)

The separation of L-Valacyclovir from D-Valacyclovir is the most challenging aspect of the analysis because they possess identical mass spectra and physicochemical properties in achiral environments.

-

Cause: Use of high temperatures during coupling or excessive base (DMAP).

-

Detection: Requires Chiral HPLC (Crown ether or Amylose stationary phases).[1]

Analytical Strategy & Protocols

To ensure "Trustworthiness" and "Self-Validation," we employ a two-tier approach:

-

Achiral RP-HPLC: For related substances (A, B, G, P).

-

Chiral HPLC: Specifically for Impurity E.

Protocol A: Determination of Related Substances (RP-HPLC)

This method utilizes a gradient elution to capture early eluting polar impurities (Guanine) and late-eluting hydrophobic impurities (Protected intermediates).[1]

-

Column: C18 (L1 packing), 250 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V).[1]

-

Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate (adjusted to pH 3.5 with Phosphoric Acid). Reasoning: Acidic pH stabilizes the ester bond during analysis.

-

Mobile Phase B: Acetonitrile : Methanol (50:50).[1]

-

Detection: UV at 254 nm.[1]

-

Gradient Program:

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Purpose |

| 0 | 100 | 0 | Equilibrate / Retain polar Guanine |

| 15 | 90 | 10 | Elute Acyclovir |

| 35 | 40 | 60 | Elute hydrophobic dimers/intermediates |

| 45 | 40 | 60 | Wash |

| 50 | 100 | 0 | Re-equilibrate |

Self-Validation Criteria:

-

Resolution (Rs): > 2.0 between Acyclovir and Valacyclovir.

-

Tailing Factor: < 1.5 for Valacyclovir peak (indicates no secondary interactions with silanols).[1]

Protocol B: LC-MS Identification of Unknowns

When a new peak appears (RRT not matching Table 3.1), LC-MS/MS is required for structural elucidation.[1]

-

Instrument: Triple Quadrupole MS (ESI Source).[1]

-

Mode: Positive Ion Mode (+ESI). Reasoning: Valacyclovir has basic amine groups, ionizing readily as [M+H]+.[1]

-

Workflow:

-

Full Scan (Q1): Identify parent ion (m/z).[1]

-

Product Ion Scan (MS2): Fragment the parent ion to determine structure.

-

Diagnostic Fragmentation Patterns:

-

m/z 325: Valacyclovir [M+H]+.[1]

-

m/z 226: Acyclovir fragment (Loss of Valine).

-

m/z 152: Guanine base fragment (Characteristic of all guanine nucleosides).

Caption: Figure 2. Decision logic for identifying unknown impurities via LC-MS.

Regulatory Context (ICH Q3A/Q3B)

For a drug substance like Valacyclovir, the following thresholds apply (based on a maximum daily dose > 2g):

-

Reporting Threshold: 0.05%

-

Identification Threshold: 0.10%

-

Qualification Threshold: 0.15%[1]

Implication: Any impurity appearing at >0.10% in the HPLC chromatogram must be identified using the LC-MS protocol described above. Impurity E (Enantiomer) and Impurity G (Genotoxic) must be controlled well below these limits, typically <0.1% and <10 ppm respectively.

References

-

United States Pharmacopeia (USP). Valacyclovir Hydrochloride Monograph: Organic Impurities.[1] USP-NF.[1] Link

-

European Pharmacopoeia (Ph.[1][5][6][7] Eur.). Valaciclovir Hydrochloride, Anhydrous.[4][6] 10th Edition. Link[1]

-

Beauchamp, L. M., et al. (1992). "Amino acid ester prodrugs of acyclovir." Antiviral Chemistry & Chemotherapy. Discusses the initial synthesis and ester stability. Link

-

ICH Guidelines. Q3A(R2): Impurities in New Drug Substances.[1] (2006).[1][8] Defines reporting and identification thresholds. Link

-

Srinivas, N. R., et al. (2003). "Bioanalysis of valacyclovir and acyclovir." Biomedical Chromatography. Provides basis for LC-MS fragmentation patterns.[1] Link

Sources

- 1. uspnf.com [uspnf.com]

- 2. (PDF) Synthesis and purification of valacyclovir [academia.edu]

- 3. asianpubs.org [asianpubs.org]

- 4. ijpsr.com [ijpsr.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. pnrjournal.com [pnrjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Understanding the Impurity Profile of Valacyclovir Hydrochloride: A Technical Guide

Executive Summary: The Prodrug Paradox

Valacyclovir Hydrochloride represents a classic "prodrug paradox" in pharmaceutical development. To improve the poor oral bioavailability of Acyclovir (approx. 10-20%), the molecule is derivatized with an L-valyl ester moiety. This modification targets the intestinal peptide transporter (PEPT1), significantly enhancing absorption.

However, the very feature that enables its efficacy—the labile ester linkage—is its primary stability liability. For the formulation scientist and analytical chemist, the challenge is twofold: controlling the hydrolytic degradation that reverts the drug to its parent (Acyclovir) and managing process-related impurities arising from the coupling of protected amino acids.

This guide deconstructs the impurity profile of Valacyclovir HCl, moving beyond simple listing to explore the causality of impurity formation and the methodology required for robust control.

The Chemistry of Vulnerability

Valacyclovir is the L-valine ester of Acyclovir.[1] Its impurity profile is governed by three distinct vectors:

-

Kinetics of the Ester Bond: Susceptibility to acid/base hydrolysis.

-

Synthetic Coupling Errors: Reagents (DCC/EDC) and starting material purity (N-protected Valine).

-

Stereochemical Integrity: The risk of racemization to the D-isomer.

The Impurity Genealogy Table

The following table summarizes the critical impurities as defined by major pharmacopeias (USP/EP) and field experience.

| Impurity Name | Common Identity | Origin | Mechanism / Risk |

| Impurity A | Acyclovir | Degradation | Hydrolysis of the ester bond. The primary degradant.[2] |

| Impurity B | Guanine | Degradation | Deep degradation of Acyclovir under strong acid/base stress. |

| Impurity C | N-Methyl Valacyclovir | Process | Impurity in L-Valine starting material (N-methylated).[3][4][5] |

| Impurity E | N-CBZ-Valacyclovir | Process | Intermediate.[1][4][6] Incomplete deprotection of the amine. |

| Impurity G | N,N-Dimethylpyridin-4-amine | Process | Residue of the catalyst (DMAP) used in coupling. Toxic. |

| Impurity P | N-Formyl Valacyclovir | Process | Side reaction during formylation or solvent interaction. |

| D-Isomer | D-Valacyclovir | Process | Enantiomeric impurity. Chiral purity is critical for efficacy. |

Deep Dive: Degradation & Formation Pathways

Understanding how these impurities form allows us to implement upstream controls.

The Hydrolysis Cascade (Degradation)

The conversion of Valacyclovir to Acyclovir is pH-dependent.[2] The molecule is maximally stable at pH 4.0–5.0.

-

Acidic Conditions (pH < 2): Protonation of the carbonyl oxygen activates the ester, leading to cleavage.

-

Alkaline Conditions (pH > 6): Hydroxide ions directly attack the carbonyl carbon.

-

Guanine Formation: Under extreme stress (refluxing acid), the ether linkage in the acyclic side chain of Acyclovir cleaves, releasing free Guanine.

Synthetic Coupling Errors (Process)

The synthesis typically involves coupling N-protected L-Valine (e.g., CBZ-Valine) with Acyclovir using a carbodiimide (DCC) and a catalyst (DMAP).

-

Impurity E: If the hydrogenation (deprotection) step is incomplete, the Carbobenzyloxy (CBZ) group remains attached.

-

Impurity G (DMAP): While effective as a catalyst, DMAP is difficult to wash out due to its basicity and must be controlled at ppm levels due to toxicity.

Visualization of Pathways

The following diagram maps the degradation logic and synthetic risks.

Figure 1: Mechanistic pathway showing the synthesis of Valacyclovir and its divergence into process impurities (C, E) and degradation products (A, B).[5][7][8][9][10][11][12]

Analytical Control Strategy

To quantify these impurities, a standard RP-HPLC method is insufficient for the entire profile. The polarity gap between Guanine (highly polar) and Valacyclovir requires a carefully tuned gradient.

Critical Method Parameters (CMP)

-

pH Control: The mobile phase pH is critical.[6] A phosphate buffer at pH 3.0 is recommended. At this pH, the ionizable groups on the guanine moiety are controlled, preventing peak tailing (a common issue with purine analogues).

-

Gradient Profile:

-

Initial Hold: High aqueous content (95%+) to retain and separate Guanine and Acyclovir.

-

Ramp: Increase organic modifier (Methanol/Acetonitrile) to elute Valacyclovir and the hydrophobic impurities (Impurity E, D).

-

-

Detection: UV at 254 nm is the isosbestic point for the purine ring system, providing robust detection for all related substances.

Validated HPLC Protocol (Related Substances)

This protocol is derived from USP/EP principles but optimized for resolution of Impurity A and G.

Chromatographic Conditions:

-

Column: C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax SB-C18 or equivalent L1 packing).

-

Flow Rate: 1.0 mL/min.[6]

-

Column Temp: 30°C.

-

Injection Volume: 10 µL.

-

Mobile Phase A: 50 mM Potassium Dihydrogen Phosphate, adjusted to pH 3.0 with Phosphoric Acid.

-

Mobile Phase B: Acetonitrile (100%).

Gradient Table:

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Action |

|---|---|---|---|

| 0.0 | 95 | 5 | Elution of Guanine/Acyclovir |

| 15.0 | 80 | 20 | Elution of Valacyclovir |

| 35.0 | 40 | 60 | Elution of Impurity E/D |

| 40.0 | 95 | 5 | Re-equilibration |

Analytical Workflow Diagram

Figure 2: Standardized analytical workflow for Valacyclovir related substances determination.

Regulatory & Genotoxic Considerations[14]

Genotoxicity (ICH M7)

While Valacyclovir itself is not genotoxic, the synthesis often uses alkylating agents or reagents that can form genotoxic impurities (GTIs).

-

Alkyl Halides: If alkyl halides are used in the protection steps of Valine, they must be controlled to ppm levels (TTC approach).

-

Impurity G (DMAP): Though not a classic mutagen, it has high acute toxicity. ICH guidelines require strict limits (typically <0.05% or lower depending on daily dose).

Chiral Purity

Valacyclovir is the L-enantiomer. The D-enantiomer (Impurity) is considered an impurity because it is not recognized by the biological transporters (PEPT1) as efficiently, reducing efficacy.

-

Control: Chiral HPLC using a Crown ether column (e.g., Crownpak CR+) is required for release testing to ensure D-isomer < 1.0%.

References

-

United States Pharmacopeia (USP). Valacyclovir Hydrochloride Monograph. USP-NF.

-

European Pharmacopoeia (Ph.[7][13][14] Eur.). Valaciclovir Hydrochloride, Anhydrous.

-